molecular formula C11H13NO2 B11722837 Phenyl N-(cyclopropylmethyl)carbamate

Phenyl N-(cyclopropylmethyl)carbamate

Cat. No.: B11722837
M. Wt: 191.23 g/mol
InChI Key: TUOGAYJQSBOBDM-UHFFFAOYSA-N
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Description

Phenyl N-(cyclopropylmethyl)carbamate is an organic compound with the molecular formula C₁₁H₁₃NO₂ It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to both an amine and an alcohol)

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(cyclopropylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with cyclopropylmethylamine. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency.

Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate. This one-pot procedure is economical and efficient, avoiding the direct manipulation of sensitive reactants .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce phenyl N-(cyclopropylmethyl)amine.

Scientific Research Applications

Phenyl N-(cyclopropylmethyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Phenyl N-(cyclopropylmethyl)carbamate can be compared with other carbamate derivatives, such as:

  • Phenyl N-methylcarbamate
  • Phenyl N-ethylcarbamate
  • Phenyl N-(tert-butyl)carbamate

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new antifungal agents and green pesticides .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

phenyl N-(cyclopropylmethyl)carbamate

InChI

InChI=1S/C11H13NO2/c13-11(12-8-9-6-7-9)14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13)

InChI Key

TUOGAYJQSBOBDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)OC2=CC=CC=C2

Origin of Product

United States

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